molecular formula C12H13FO4 B13613481 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid

3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid

Cat. No.: B13613481
M. Wt: 240.23 g/mol
InChI Key: CAVMJXISLGQKEJ-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorobenzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the field of peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid is widely used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. It is also used in the preparation of Boc-protected amino acid ionic liquids, which are valuable in peptide synthesis .

Biology and Medicine: In biological research, this compound can be used to synthesize Boc-protected peptides, which are essential in the study of protein structure and function. It also finds applications in the development of pharmaceuticals where Boc-protected intermediates are required .

Industry: Industrially, this compound is used in the large-scale synthesis of peptides and other complex organic molecules. Its use in continuous flow processes enhances production efficiency and sustainability .

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine functionality to prevent unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the release of the free amine .

Comparison with Similar Compounds

  • 3-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid
  • 3-[(Tert-butoxy)carbonyl]-4-bromobenzoic acid
  • 3-[(Tert-butoxy)carbonyl]-4-iodobenzoic acid

Uniqueness: The uniqueness of 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid lies in the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence the reactivity and stability of the compound in various chemical reactions compared to its halogenated counterparts .

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-6-7(10(14)15)4-5-9(8)13/h4-6H,1-3H3,(H,14,15)

InChI Key

CAVMJXISLGQKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)O)F

Origin of Product

United States

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